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molecular formula C5H2Cl2F2N2 B3025254 4,5-Dichloro-6-(difluoromethyl)pyrimidine CAS No. 425394-19-0

4,5-Dichloro-6-(difluoromethyl)pyrimidine

Cat. No. B3025254
M. Wt: 198.98 g/mol
InChI Key: VQTCUXCPYAFDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447081B2

Procedure details

100 ml of POCl3 was added dropwise to a solution of 65.0 g (0.36 mol) of 4-hydroxyl-5-chloro-6-(difluoromethyl)pyrimidin in 150 mL of toluene, the mixture was refluxed for 3-5 h after addition. After the reaction was over by Thin-Layer Chromatography monitoring, the reaction mixture was concentrated under reduced pressure to remove toluene and extra POCl3, and then poured into ice water. The water phase was extracted with ethyl acetate (3×50 ml), the organic phases were emerged, washed with saturated sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was purified through silica column to give 64.5 g as yellow liquid, cooled to be solid in refrigerator with yield of 90%.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].O[C:7]1[C:12]([Cl:13])=[C:11]([CH:14]([F:16])[F:15])[N:10]=[CH:9][N:8]=1>C1(C)C=CC=CC=1>[Cl:3][C:7]1[C:12]([Cl:13])=[C:11]([CH:14]([F:16])[F:15])[N:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
65 g
Type
reactant
Smiles
OC1=NC=NC(=C1Cl)C(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3-5 h
Duration
4 (± 1) h
ADDITION
Type
ADDITION
Details
after addition
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove toluene and extra POCl3
ADDITION
Type
ADDITION
Details
poured into ice water
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica column
CUSTOM
Type
CUSTOM
Details
to give 64.5 g as yellow liquid
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1Cl)C(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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